Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)-
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Overview
Description
Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- is a complex synthetic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- likely involves multiple steps, including:
Esterification: Formation of the didodecanoyloxypropyl ester.
Peptide Bond Formation: Sequential addition of amino acids (cysteine, alanine, isoglutamine, glycine, and taurine).
Industrial Production Methods
Industrial production would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the sulfur atom in cysteine.
Reduction: Reduction of any disulfide bonds formed.
Substitution: Nucleophilic substitution reactions at the ester or amide bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol (DTT), sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could break disulfide bonds.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Materials Science: Incorporation into polymers or nanomaterials for enhanced properties.
Biology
Biomimetics: Mimicking natural peptides for use in drug delivery systems.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its peptide structure.
Medicine
Drug Development: Exploration as a therapeutic agent for various diseases.
Diagnostics: Use in diagnostic assays due to its specific binding properties.
Industry
Surfactants: Application as a surfactant in formulations.
Coatings: Use in coatings for enhanced durability and functionality.
Mechanism of Action
The mechanism of action of Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- would depend on its specific application. Generally, it might interact with molecular targets such as:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Membranes: Integrating into lipid bilayers to alter membrane properties.
Comparison with Similar Compounds
Similar Compounds
Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)-: can be compared to other long-chain fatty acid-peptide conjugates.
Lipidated Peptides: Compounds with similar lipid and peptide components.
Uniqueness
Structural Complexity: The combination of long-chain fatty acids and peptides.
Functional Versatility:
Properties
CAS No. |
93909-73-0 |
---|---|
Molecular Formula |
C58H107N6NaO13S2 |
Molecular Weight |
1183.6 g/mol |
IUPAC Name |
sodium;2-[[2-[[(2R)-5-amino-2-[[(2S)-2-[[(2R)-3-[(2R)-2,3-di(dodecanoyloxy)propyl]sulfanyl-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-2-oxoethyl]amino]ethanesulfonate |
InChI |
InChI=1S/C58H108N6O13S2.Na/c1-5-8-11-14-17-20-21-22-23-26-27-30-33-36-52(66)62-50(58(72)61-47(4)56(70)63-49(39-40-51(59)65)57(71)64-53(67)43-60-41-42-79(73,74)75)46-78-45-48(77-55(69)38-35-32-29-25-19-16-13-10-7-3)44-76-54(68)37-34-31-28-24-18-15-12-9-6-2;/h47-50,60H,5-46H2,1-4H3,(H2,59,65)(H,61,72)(H,62,66)(H,63,70)(H,64,67,71)(H,73,74,75);/q;+1/p-1/t47-,48+,49+,50-;/m0./s1 |
InChI Key |
KMXBCAPLZGEGBW-APLTXDPFSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSC[C@@H](COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N)C(=O)NC(=O)CNCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(=O)CNCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(=O)CNCCS(=O)(=O)[O-].[Na+] |
Synonyms |
CGP 31362 CGP-31362 N-hexadecanoyl-S-(2,3-didodecanoyloxypropyl)-cysteinyl-alanyl-isoglutaminyl-glycyl-taurine |
Origin of Product |
United States |
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